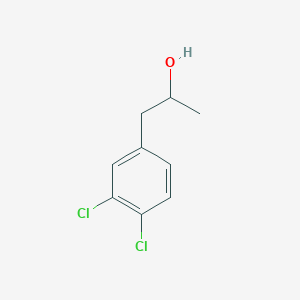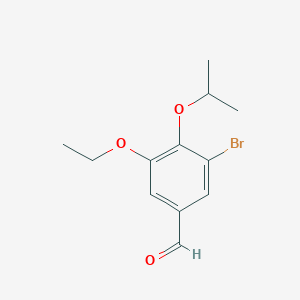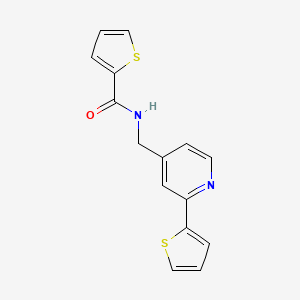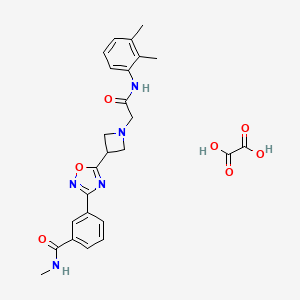
1-(3,4-Dichlorophenyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-2-propanol, also known as DCPIP, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. DCPIP has been used in various fields of research including biochemistry, pharmacology, and physiology due to its unique properties and functions.
科学研究应用
1-(3,4-Dichlorophenyl)-2-propanol has been widely used in scientific research due to its ability to act as an electron acceptor in redox reactions. It has been used as an indicator for the presence of ascorbic acid, which is an important antioxidant in the body. This compound has also been used to measure the activity of enzymes such as peroxidases and catalases. In addition, this compound has been used to study the metabolism of drugs and toxins in the liver.
作用机制
1-(3,4-Dichlorophenyl)-2-propanol acts as an electron acceptor in redox reactions. It can be reduced by the transfer of electrons from other molecules. In the presence of ascorbic acid, this compound is reduced to a colorless form, indicating the presence of ascorbic acid. This compound can also be reduced by enzymes such as peroxidases and catalases, which transfer electrons to this compound during their catalytic cycle.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on the body. It is not metabolized by the body and is excreted unchanged in the urine. This compound is considered to be safe for use in scientific research, and no adverse effects have been reported.
实验室实验的优点和局限性
1-(3,4-Dichlorophenyl)-2-propanol has several advantages for use in lab experiments. It is stable and has a long shelf life. It is also relatively inexpensive and easy to synthesize. This compound can be used in a variety of assays and experiments due to its ability to act as an electron acceptor in redox reactions. However, this compound has some limitations. It is not suitable for use in vivo as it cannot penetrate cell membranes. This compound is also not specific to any particular enzyme or molecule, and its reduction can be affected by other factors such as pH and temperature.
未来方向
There are several future directions for research involving 1-(3,4-Dichlorophenyl)-2-propanol. One area of research is the development of new assays and experiments using this compound. Researchers can explore new applications for this compound in the study of enzymes, antioxidants, and other molecules. Another area of research is the modification of this compound to improve its specificity and sensitivity for certain molecules or enzymes. Researchers can also investigate the use of this compound in drug discovery and development, as it can be used to study the metabolism of drugs and toxins in the liver.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties and functions. It is used as an electron acceptor in redox reactions and has been used in various fields of research including biochemistry, pharmacology, and physiology. This compound has several advantages for use in lab experiments, including its stability, low cost, and versatility. However, it also has some limitations, such as its lack of specificity and inability to penetrate cell membranes. There are several future directions for research involving this compound, including the development of new assays and experiments, modification of this compound, and investigation of its use in drug discovery and development.
合成方法
1-(3,4-Dichlorophenyl)-2-propanol can be synthesized through several methods including the reaction of 3,4-dichlorophenylacetic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 3,4-dichlorophenylacetic acid with isopropyl magnesium bromide followed by oxidation with hydrogen peroxide. The yield of this compound using these methods is generally high, and the purity can be improved through recrystallization.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTCWDFUOVNOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate](/img/structure/B2783010.png)
![2-ethoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2783014.png)
![N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide](/img/structure/B2783015.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(1-phenylethyl)propanamide](/img/structure/B2783016.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2783021.png)
![3-(cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2783022.png)

![2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2783024.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2783025.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2783026.png)
